molecular formula C27H35NO4 B4877533 cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate

cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate

Cat. No.: B4877533
M. Wt: 437.6 g/mol
InChI Key: FZTDRRXTIGDCRE-UHFFFAOYSA-N
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Description

Cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate, also known as CPDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPDA is a type of ester and is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate is not well understood. However, studies have shown that this compound can interact with cellular membranes and affect their properties. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have potential therapeutic effects in various disease models, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. This compound has also been shown to have low toxicity, which makes it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

Cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has several advantages for lab experiments, including its low toxicity and potential therapeutic effects. However, the synthesis process for this compound is complex and requires careful control of reaction conditions to obtain high yields. This compound is also relatively expensive, which may limit its use in some research areas.

Future Directions

There are several future directions for research on cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the study of this compound's potential therapeutic effects in more disease models. Additionally, the use of this compound as a building block for the synthesis of new materials with unique properties is an area that warrants further investigation.
In conclusion, this compound is a promising compound with potential applications in various scientific research areas. Its potential therapeutic effects, low toxicity, and unique properties make it a promising candidate for further development. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

Cyclohexyl (4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)acetate has potential applications in various scientific research areas, including medicinal chemistry, drug discovery, and material science. This compound has been studied for its potential as a drug delivery system, where it can be used to target specific cells or tissues in the body. This compound has also been studied for its potential as a building block for the synthesis of new materials with unique properties.

Properties

IUPAC Name

cyclohexyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO4/c1-18(2)23-11-8-12-24(19(3)4)26(23)28-27(30)20-13-15-21(16-14-20)31-17-25(29)32-22-9-6-5-7-10-22/h8,11-16,18-19,22H,5-7,9-10,17H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTDRRXTIGDCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OCC(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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